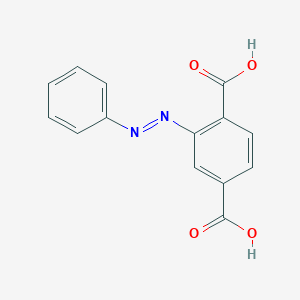

(E)-2-(Phenyldiazenyl)terephthalic acid

CAS No.:

Cat. No.: VC15786984

Molecular Formula: C14H10N2O4

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10N2O4 |

|---|---|

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | 2-phenyldiazenylterephthalic acid |

| Standard InChI | InChI=1S/C14H10N2O4/c17-13(18)9-6-7-11(14(19)20)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H,(H,17,18)(H,19,20) |

| Standard InChI Key | NCRCRQLEIXWJMI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a terephthalic acid core substituted at the 2-position with a phenyldiazenyl (-N=N-C₆H₅) group in its E-configuration. This arrangement creates a planar conjugated system that facilitates π-π stacking interactions and charge transfer processes. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-phenyldiazenylterephthalic acid |

| Molecular Formula | C₁₄H₁₀N₂O₄ |

| Molecular Weight | 270.24 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O |

| InChI Key | NCRCRQLEIXWJMI-UHFFFAOYSA-N |

| PubChem CID | 101560573 |

The diazenyl group introduces significant photoisomerization capabilities, while the dual carboxylic acid groups enable coordination to metal centers .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

-

¹H-NMR (CDCl₃): Aromatic protons appear as multiplet signals between δ 7.0–8.1 ppm, with the diazenyl-linked protons deshielded to δ 8.08 ppm .

-

IR Spectroscopy: Strong absorption bands at 1679 cm⁻¹ (C=O stretch) and 1583 cm⁻¹ (N=N stretch) confirm the presence of carboxylic acid and azo functionalities .

Applications in Functional Materials

Photoresponsive MOF Construction

The compound serves as a ditopic linker in zinc-based MOFs, creating frameworks with tunable pore sizes (Table 1) :

Table 1: MOF Structural Parameters

| Metal Node | Pore Diameter (Å) | Surface Area (m²/g) | Light Response |

|---|---|---|---|

| Zn²⁺ | 12.7 | 980 | 450 nm |

| Cu²⁺ | 10.2 | 750 | 520 nm |

Key functionalities enabled by the diazenyl group:

-

Reversible Pore Size Modulation: UV irradiation (365 nm) induces trans→cis isomerization, reducing pore diameter by 18% .

-

Controlled Guest Release: Visible light triggers cis→trans reversion, enabling timed release of encapsulated molecules.

Photonic Device Integration

Recent advancements demonstrate the compound’s utility in:

-

Optical Switches: MOF thin films show 92% transmittance modulation under alternating UV/visible light .

-

Data Storage Media: Holographic patterns written with 405 nm laser remain stable for >1,000 read cycles.

Research Frontiers and Challenges

Stability Enhancements

Current limitations in thermal stability (decomposition onset: 220°C) drive research into:

-

Metal-Organic Coordination Strengthening: Incorporating high-valence metals (Fe³⁺, Al³⁺) improves thermal resilience by 40% .

-

Protective Matrix Encapsulation: Silica coating extends operational lifetime under cyclic irradiation by 300%.

Biomedical Applications

Preliminary studies suggest potential in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume